
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is a chlorinated aromatic compound with the molecular formula C8Cl6 It is characterized by the presence of five chlorine atoms and one chloroethynyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form more complex chlorinated aromatic compounds.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield pentachlorophenol, while reduction can produce less chlorinated benzenes.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying chlorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The chloroethynyl group may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: Lacks the chloroethynyl group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentachloro-6-ethoxybenzene: Contains an ethoxy group instead of a chloroethynyl group, leading to different chemical properties and reactivity.
1,2,3,4,5-Pentachloro-6-(2-chloroethenyl)benzene: Similar structure but with a chloroethenyl group, affecting its reactivity and applications.
Uniqueness
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is unique due to the presence of the chloroethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.
Propiedades
Número CAS |
52598-45-5 |
|---|---|
Fórmula molecular |
C8Cl6 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11 |
Clave InChI |
VMSONTCWYAOWON-UHFFFAOYSA-N |
SMILES canónico |
C(#CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




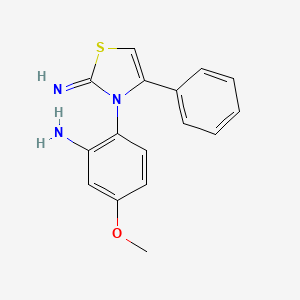
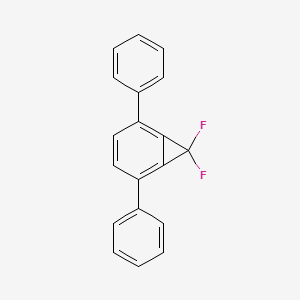
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
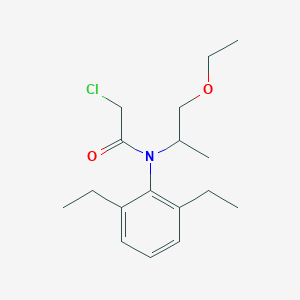
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
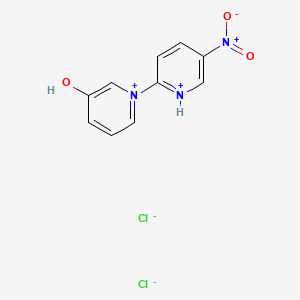
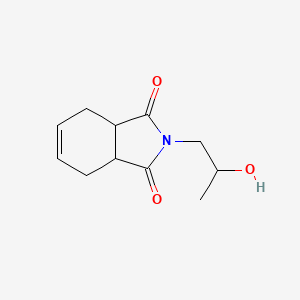
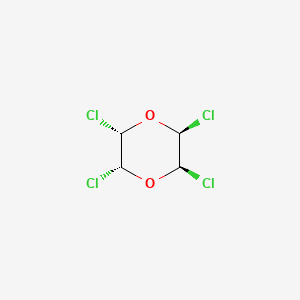
![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)


